(2S)-2-amino-5-chloropentanoic acid hydrochloride
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Overview
Description
(2S)-2-amino-5-chloropentanoic acid hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a chlorine atom attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-5-chloropentanoic acid hydrochloride typically involves the chlorination of a suitable precursor, such as 2-amino-pentanoic acid. One common method includes the following steps:
Chlorination: The precursor is treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under controlled conditions to introduce the chlorine atom.
Hydrolysis: The chlorinated intermediate is then hydrolyzed to yield the desired amino acid.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and hydrolysis processes, followed by crystallization and drying to produce the compound in bulk quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxo derivatives, such as 2-amino-5-oxopentanoic acid.
Reduction: Reduced forms, such as 2-amino-5-chloropentanol.
Substitution: Substituted derivatives, such as 2-amino-5-azidopentanoic acid.
Scientific Research Applications
(2S)-2-amino-5-chloropentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (2S)-2-amino-5-chloropentanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
2-amino-5-bromopentanoic acid hydrochloride: Similar structure with a bromine atom instead of chlorine.
2-amino-5-fluoropentanoic acid hydrochloride: Contains a fluorine atom in place of chlorine.
2-amino-5-iodopentanoic acid hydrochloride: Iodine atom replaces chlorine.
Comparison:
Uniqueness: The presence of the chlorine atom in (2S)-2-amino-5-chloropentanoic acid hydrochloride imparts unique chemical properties, such as specific reactivity patterns and binding interactions, distinguishing it from its bromine, fluorine, and iodine analogs.
Reactivity: Chlorine is less reactive than bromine and iodine but more reactive than fluorine, influencing the compound’s behavior in chemical reactions.
Applications: The specific applications of each compound can vary based on their reactivity and interaction with biological targets, making this compound particularly valuable in certain research contexts.
Properties
CAS No. |
2742623-38-5 |
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Molecular Formula |
C5H11Cl2NO2 |
Molecular Weight |
188.05 g/mol |
IUPAC Name |
(2S)-2-amino-5-chloropentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10ClNO2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,7H2,(H,8,9);1H/t4-;/m0./s1 |
InChI Key |
KFLGICOAYTUSSS-WCCKRBBISA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CCl.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CCl.Cl |
Purity |
95 |
Origin of Product |
United States |
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